2-acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide” is a chemical compound. It is related to the class of compounds known as thiazoles .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the sources I found. Thiazoles, in general, can undergo a variety of chemical reactions .Scientific Research Applications
Anticancer Activity
The 2-aminothiazole core is a significant part of some clinically used anticancer drugs like dasatinib and alpelisib . Derivatives of this compound have shown potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The ability to decrease drug resistance and reduce side effects makes this scaffold a promising candidate for developing new anticancer agents.
Antimicrobial Properties
Compounds with the 2-aminothiazole structure have been documented to possess antimicrobial activities . This includes the potential to act against a range of harmful microorganisms, thereby contributing to the field of antibiotics and infection control.
Antiviral Applications
The 2-aminothiazole derivatives are also known to exhibit antiviral properties . This makes them valuable in the research and development of new drugs that can inhibit the replication of viruses, an essential aspect of managing viral infections and diseases.
Anticonvulsant Effects
Research has indicated that 2-aminothiazole analogs can have anticonvulsant effects . This application is crucial in the development of treatments for neurological disorders such as epilepsy.
Antidiabetic Potential
The 2-aminothiazole scaffold has been associated with antidiabetic activity . This opens up possibilities for creating new therapeutic agents that can help manage diabetes by regulating blood sugar levels.
Antileishmanial Activity
The 2-aminothiazole derivatives have been reported to possess antileishmanial activities . This is significant for the treatment of leishmaniasis, a disease caused by parasites of the genus Leishmania, transmitted by the bite of certain types of sandflies.
Anti-inflammatory Properties
Lastly, the 2-aminothiazole scaffold is known to exhibit anti-inflammatory activities . This is important for the development of drugs that can treat various inflammatory conditions, potentially offering relief from pain and swelling.
Future Directions
properties
IUPAC Name |
2-acetamido-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-6-4-5-7-13(10)16-19-11(2)14(22-16)8-18-15(21)9-17-12(3)20/h4-7H,8-9H2,1-3H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKTWHHKDQYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CNC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.